ピバル酸-d6

概要

説明

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula C5H4D6O2. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes Pivalic-d6 Acid particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

科学的研究の応用

Pivalic-d6 Acid has a wide range of applications in scientific research:

Chemistry: It is used as an internal standard in NMR spectroscopy due to its unique deuterium labeling, which provides distinct signals.

Biology: The compound is used in metabolic studies to trace biochemical pathways involving carboxylic acids.

Medicine: Pivalic-d6 Acid is employed in the synthesis of labeled pharmaceuticals for drug metabolism studies.

Industry: It is used in the production of high-performance polymers and as a stabilizer in various chemical processes.

作用機序

Target of Action

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It is primarily used in organic synthesis as a protective group for alcohols . It is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .

Mode of Action

Pivalic-d6 Acid is known to assist in the Biginelli reaction, a multicomponent one-pot reaction involving urea, ethylacetoacetate, and benzaldehyde . This reaction is catalyzed by several acid catalysts, and the acid-catalyzed activation of electrophiles is a probable mode of catalytic action . Pivalic-d6 Acid, as an acid catalyst, facilitates the reaction by activating the electrophiles .

Biochemical Pathways

Pivalic-d6 Acid is involved in the biosynthesis and biodegradation pathways of compounds having a quaternary carbon atom . In Rhodococcus erythropolis, pivalic acid is transformed into two starter units: isobutyric and 2-methylbutyric acids. These precursors are employed in the biosynthesis of iso-fatty acids and even anteiso-fatty acids .

Pharmacokinetics

It is known that esters of pivalic-d6 acid are unusually resistant to hydrolysis, which may impact its bioavailability .

Result of Action

The primary result of Pivalic-d6 Acid’s action is the synthesis of dihydropyrimidinones and dihydrothiopyrimidinones . These compounds have a myriad of medicinal properties, including acting as calcium channel blockers and antihypertensive and anti-inflammatory agents .

Action Environment

The action of Pivalic-d6 Acid can be influenced by various environmental factors. For instance, the Biginelli reaction, in which Pivalic-d6 Acid plays a crucial role, can be carried out under solvent-free conditions . This suggests that the reaction environment can significantly impact the efficacy and stability of Pivalic-d6 Acid.

生化学分析

Biochemical Properties

Pivalic-d6 Acid plays a significant role in biochemical reactions. It forms conjugates with endogenous carnitine and enhances its excretion . The transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids opens a potential way to biodegradation of exogenous Pivalic-d6 Acid .

Cellular Effects

It is known that the transformation of Pivalic-d6 Acid to isobutyric and 2-methylbutyric acids can potentially influence cell function .

Molecular Mechanism

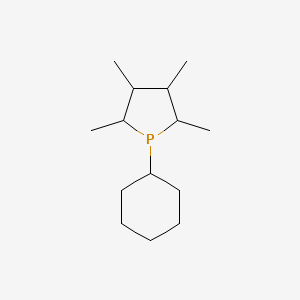

The molecular mechanism of Pivalic-d6 Acid involves a Pivalic-d6 Acid assisted C–H bond activation mechanism for rhodium catalyzed formation of α-branched amines with C–C and C–N bond couplings . The essential role of Pivalic-d6 Acid is as a co-catalyst for the activation of the ortho -C (sp 2)–H bond .

Temporal Effects in Laboratory Settings

It is known that Pivalic-d6 Acid can serve as a starter unit in the biosynthesis of fatty acids .

Metabolic Pathways

Pivalic-d6 Acid is involved in metabolic pathways that lead to the degradation of Pivalic-d6 Acid and similar compounds to products with other than quaternary carbon atoms . It is assumed that, in higher multicellular organisms, the t-butyl group, e.g., in ginkgolides, is formed by the cleavage of the C–C bond adjacent to a gem-dimethyl unit followed by methylation elicited by S -adenosylmethionine .

準備方法

Synthetic Routes and Reaction Conditions

Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride. The general reaction is as follows:

(CH3)2C=CH2+CO+H2O→(CD3)3CCO2H

In this reaction, deuterated reagents are used to ensure the incorporation of deuterium atoms.

Another method involves the carbonation of the Grignard reagent formed from tert-butyl chloride. The reaction proceeds as follows:

t−BuMgBr+CO2→t−BuCO2MgBr→(CD3)3CCO2H

This method also utilizes deuterated reagents to achieve the desired deuteration.

Industrial Production Methods

On an industrial scale, Pivalic-d6 Acid can be produced as a byproduct from the production of semisynthetic penicillins like ampicillin and amoxicillin. The process involves the recovery and purification of the acid from the reaction mixture.

化学反応の分析

Types of Reactions

Pivalic-d6 Acid undergoes various chemical reactions, including:

Oxidation: Pivalic-d6 Acid can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: Pivalic-d6 Acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

類似化合物との比較

Pivalic-d6 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Pivalic Acid: The non-deuterated form of Pivalic-d6 Acid.

2-Methylbutanoic Acid: An isomer of pivalic acid with a different carbon skeleton.

3-Methylbutanoic Acid: Another isomer of pivalic acid with a different carbon skeleton.

Compared to these compounds, Pivalic-d6 Acid offers unique advantages in NMR spectroscopy and metabolic studies due to its deuterium labeling, which provides distinct and easily identifiable signals.

特性

CAS番号 |

95926-89-9 |

|---|---|

分子式 |

C5H10O2 |

分子量 |

108.17 |

IUPAC名 |

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |

InChIキー |

IUGYQRQAERSCNH-WFGJKAKNSA-N |

SMILES |

CC(C)(C)C(=O)O |

同義語 |

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2,2-Trimethylacetic-d6 Acid; 2,2-Dimethylpropanoic-d6 Acid; 2,2-Dimethylpropionic-d6 Acid; Neopentanoic-d6 Acid; Neovaleric-d6 Acid; Trimethylacetic-d6 Acid; Trimethylme |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)